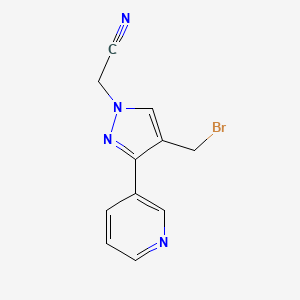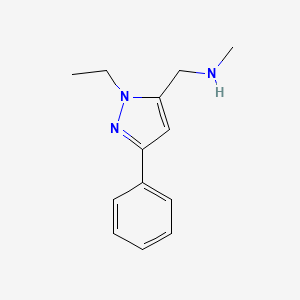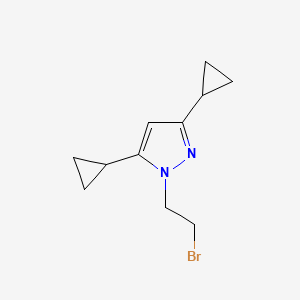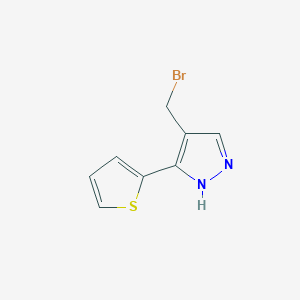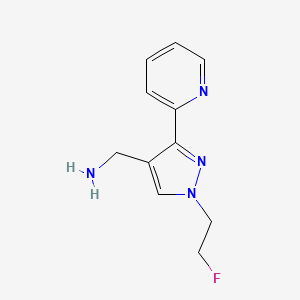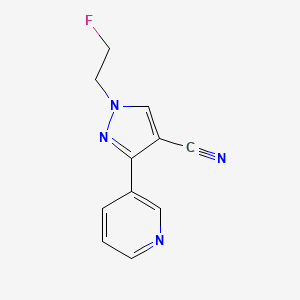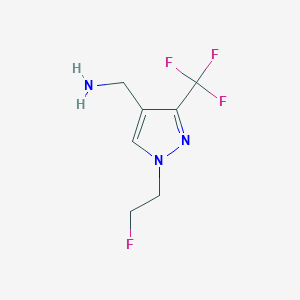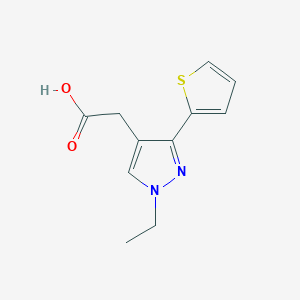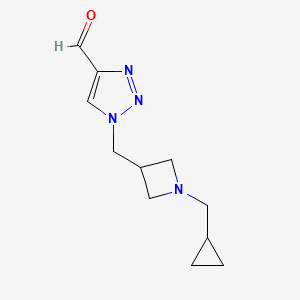
1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and triazole rings, along with the aldehyde group. The cyclopropylmethyl group attached to the azetidine ring could introduce steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and triazole rings, as well as the aldehyde group. The azetidine ring could undergo ring-opening reactions, while the aldehyde group could participate in a variety of reactions including nucleophilic addition and oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the imidazole ring, which is similar to the triazole moiety in our compound, have been reported to exhibit a broad range of biological activities. This includes antibacterial, antifungal, and antiprotozoal properties. The triazole group can interact with enzymes or proteins within microbial cells, disrupting their function and leading to the cell’s death .
Anticancer Research
The structural complexity of this compound, with its azetidine and triazole components, may allow it to bind to various cancer cell receptors or enzymes, potentially inhibiting cancer cell growth or inducing apoptosis. Research into similar heterocyclic compounds has shown promise in the treatment of different types of cancer .
Anti-Inflammatory Applications
Imidazole derivatives, closely related to triazoles, have demonstrated anti-inflammatory properties. They can modulate the body’s inflammatory response, making them potential candidates for the treatment of chronic inflammatory diseases .
Antiviral Therapeutics
The triazole ring is a common feature in several antiviral drugs. It can interfere with viral replication by targeting specific viral enzymes. This compound’s unique structure could be explored for the development of new antiviral medications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-8-11-7-15(13-12-11)6-10-4-14(5-10)3-9-1-2-9/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPARUBZLZHKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



